molecular formula C11H14O2 B12664356 Oxirane, 2-methoxy-3,3-dimethyl-2-phenyl- CAS No. 13694-96-7

Oxirane, 2-methoxy-3,3-dimethyl-2-phenyl-

Cat. No.: B12664356
CAS No.: 13694-96-7
M. Wt: 178.23 g/mol
InChI Key: VRWKKNHCINTJMN-UHFFFAOYSA-N
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Description

Oxirane, 2-methoxy-3,3-dimethyl-2-phenyl- is an organic compound with the molecular formula C11H14O2. It is a member of the oxirane family, which are three-membered cyclic ethers known as epoxides. This compound is characterized by the presence of a methoxy group, two methyl groups, and a phenyl group attached to the oxirane ring. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxirane, 2-methoxy-3,3-dimethyl-2-phenyl- typically involves the epoxidation of alkenes. One common method is the reaction of 2-methoxy-3,3-dimethyl-2-phenylpropene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of an epoxide intermediate, which is then isolated and purified.

Industrial Production Methods

In an industrial setting, the production of Oxirane, 2-methoxy-3,3-dimethyl-2-phenyl- can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts, such as titanium silicalite-1 (TS-1), can further enhance the efficiency of the epoxidation process.

Chemical Reactions Analysis

Types of Reactions

Oxirane, 2-methoxy-3,3-dimethyl-2-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diols or ketones.

    Reduction: Reduction reactions can convert the epoxide ring to an alcohol.

    Substitution: Nucleophilic substitution reactions can open the epoxide ring, leading to the formation of different products.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or osmium tetroxide (OsO4) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of diols or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted alcohols or amines.

Scientific Research Applications

Oxirane, 2-methoxy-3,3-dimethyl-2-phenyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Oxirane, 2-methoxy-3,3-dimethyl-2-phenyl- involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophile, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

  • Oxirane, 2,3-dimethyl-, cis-
  • Oxirane, 2,3-dimethyl-, trans-
  • 3-Methoxy-2,2-dimethyloxirane

Uniqueness

Oxirane, 2-methoxy-3,3-dimethyl-2-phenyl- is unique due to the presence of the methoxy and phenyl groups, which impart distinct chemical properties and reactivity compared to other oxirane derivatives

Properties

CAS No.

13694-96-7

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

2-methoxy-3,3-dimethyl-2-phenyloxirane

InChI

InChI=1S/C11H14O2/c1-10(2)11(12-3,13-10)9-7-5-4-6-8-9/h4-8H,1-3H3

InChI Key

VRWKKNHCINTJMN-UHFFFAOYSA-N

Canonical SMILES

CC1(C(O1)(C2=CC=CC=C2)OC)C

Origin of Product

United States

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